4-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
The compound “4-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups and rings, including a dichlorophenyl group, a pyridinyl group, and a 1,2,4-triazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, a dichlorophenyl group, and a pyridinyl group. The exact spatial arrangement would depend on the specific synthesis method and conditions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing dichlorophenyl group and the electron-donating pyridinyl group. The 1,2,4-triazole ring might also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the dichlorophenyl and pyridinyl groups might increase its lipophilicity, while the 1,2,4-triazole ring might contribute to its acidity .Scientific Research Applications
Antimicrobial and Antifungal Activity
- Synthesis of New 1,2,4-Triazoles and Evaluation of Antimicrobial Activities : New compounds, including triazoles, were synthesized and exhibited good or moderate antimicrobial activity, demonstrating the potential of these compounds in antimicrobial applications (Bayrak et al., 2009).
- Antimicrobial Activity of Triazole Derivatives : Another study synthesized new derivatives of 1,2,4-triazole and evaluated their antimicrobial activities, further highlighting the compound's utility in combating microbial infections (Karpun et al., 2021).
Antioxidant Properties
- Antioxidant Properties of Triazole Derivatives : A study investigated the antioxidant and antiradical activities of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives, revealing their potential in oxidative stress-related applications (Bekircan et al., 2008).
Corrosion Inhibition
- Corrosion Inhibition of Mild Steel : Triazole derivatives, including Schiff’s bases of pyridyl substituted triazoles, have been shown to be effective corrosion inhibitors for mild steel, indicating their industrial applications in protecting metals from corrosion (Ansari et al., 2014).
Chemical Synthesis and Characterization
- Synthesis of Triazole Derivatives : Studies have detailed the synthesis of various 1,2,4-triazole derivatives, demonstrating the versatility and reactivity of this compound in creating a range of substances with potential biological and industrial applications (Bayrak et al., 2009), (Şerbetçi, 2013).
Spectrophotometric Studies
- Acidity Constants in Ethanol−Water Mixtures : Research has been conducted on the acid−base properties of triazole derivatives in various solvent mixtures, providing insights into their chemical behavior under different conditions (Azimi et al., 2008).
Future Directions
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4S/c14-10-4-3-9(6-11(10)15)19-12(17-18-13(19)20)8-2-1-5-16-7-8/h1-7H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUBQDWKENKZPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=S)N2C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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